3-Bromo-5-(pyrrolidin-3-yl)pyridine
Overview
Description
3-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a pyrrolidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine typically involves the bromination of 5-(pyrrolidin-3-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, modifying the pyridine ring or the pyrrolidine moiety.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation and reduction can produce different pyrrolidine derivatives.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog without the pyrrolidine ring, used in similar synthetic applications.
5-Bromo-3-(pyrrolidin-1-yl)pyridine: A closely related compound with a different substitution pattern on the pyridine ring.
3-Bromo-5-(pyrrolidinocarbonyl)pyridine: Another analog with a carbonyl group attached to the pyrrolidine ring.
Uniqueness
3-Bromo-5-(pyrrolidin-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
Biological Activity
3-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that has garnered attention in various fields of medicinal and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrN₃, with a molecular weight of approximately 227.10 g/mol. The compound features a pyridine ring substituted with a bromine atom and a pyrrolidinyl group, which significantly influences its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation. Its derivatives may modulate the activity of enzymes or receptors, enhancing binding affinity and selectivity due to the presence of the pyrrolidine ring .
- Receptor Modulation : Research indicates that this compound acts as a ligand for various receptors, influencing biological pathways critical for disease progression. This modulation can lead to significant pharmacological effects, making it a candidate for drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cells. For instance, one derivative showed an IC₅₀ value of 0.7 ± 0.2 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, which could be beneficial in developing new antibacterial agents .
Study on Anticancer Derivatives
A notable study investigated various derivatives of this compound for their antiproliferative effects across a panel of cancer cell lines. The results indicated that certain modifications enhanced the cytotoxic effects significantly:
Compound | Cell Line | IC₅₀ (μM) | % Inhibition |
---|---|---|---|
Derivative A | MCF-7 | 0.7 ± 0.2 | 90% |
Derivative B | HepG2 | 18.3 ± 1.4 | 84% |
Derivative C | SGC-7901 | 30.0 ± 1.2 | 81% |
These findings underscore the potential of this compound in developing targeted cancer therapies .
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPSSBFQIHSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298503 | |
Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-66-8 | |
Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(3-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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